![molecular formula C10H13BO2 B2914827 4-(Cyclopropylmethyl)phenylboronic acid CAS No. 179251-29-7](/img/structure/B2914827.png)
4-(Cyclopropylmethyl)phenylboronic acid
Overview
Description
“4-(Cyclopropylmethyl)phenylboronic acid” is a boronic acid derivative. Boronic acids are known for their mild Lewis acidity and stability, making them important in organic synthesis . The molecular formula of this compound is C10H13BO2S .
Chemical Reactions Analysis
Boronic acids, including “4-(Cyclopropylmethyl)phenylboronic acid”, are widely used in Suzuki–Miyaura coupling reactions, a type of carbon–carbon bond-forming reaction . They can also undergo protodeboronation, a process that is not well developed but has been reported for 1°, 2°, and 3° alkyl boronic esters .Scientific Research Applications
Catalysis in Organic Synthesis
Research into the applications of phenylboronic acids in organic synthesis reveals their utility as catalysts and intermediates for various chemical transformations. For instance, phenylboronic acids have been demonstrated to catalyze the [4 + 3] cycloaddition reactions, providing a novel pathway to synthesize complex molecular architectures such as cyclohepta[b]benzofurans and cyclohepta[b]indoles with high efficiency (Cao, Bian, & Zheng, 2015). This exemplifies the potential of boronic acids in facilitating carbon-carbon bond formation, a fundamental step in the synthesis of many organic compounds.
Biomedical Applications
In the biomedical field, modifications of polyethylenimine with phenylboronic acid groups have significantly enhanced gene delivery efficiency. This is achieved by improving the condensation ability to DNA and facilitating cell uptake through interactions with cell ligands (Peng, Chen, Zhong, & Zhuo, 2010). Such advances underscore the role of boronic acids in developing more effective gene therapy techniques, demonstrating their versatility beyond traditional organic synthesis applications.
Sensor Development and Glycoscience
Phenylboronic acids have been integral in designing sensors for carbohydrates and other compounds containing vicinal diols. The ortho-aminomethylphenylboronic acids, for instance, exhibit enhanced affinity towards diols at neutral pH, facilitating the development of sensitive and selective sensors for biomolecules (Sun, Chapin, Metola, Collins, Wang, James, & Anslyn, 2019). This is crucial for monitoring physiological levels of various biomolecules, highlighting the critical role of boronic acids in bioanalytical chemistry.
Mechanism of Action
Target of Action
4-(Cyclopropylmethyl)phenylboronic acid is a type of organoboron compound . The primary targets of this compound are the transition metals used in catalyzed carbon–carbon bond forming reactions, such as the Suzuki–Miyaura (SM) cross-coupling . These reactions are crucial in organic synthesis, particularly in the formation of complex organic structures .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the SM cross-coupling reaction, the compound, acting as a nucleophilic organic group, is transferred from boron to palladium . This process is part of the overall SM cross-coupling reaction, which also involves the oxidative addition of electrophilic organic groups .
Biochemical Pathways
The primary biochemical pathway affected by 4-(Cyclopropylmethyl)phenylboronic acid is the SM cross-coupling reaction . This reaction is a key method for forming carbon–carbon bonds, which are fundamental in organic chemistry and biochemistry . The downstream effects of this pathway include the formation of complex organic structures, which can be used in various applications, from pharmaceuticals to materials science .
Pharmacokinetics
Boronic acids, in general, are known to have good stability and are readily prepared These properties suggest that 4-(Cyclopropylmethyl)phenylboronic acid may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties
Result of Action
The result of the action of 4-(Cyclopropylmethyl)phenylboronic acid is the formation of carbon–carbon bonds via the SM cross-coupling reaction . This enables the synthesis of complex organic structures, which can be used in a variety of applications, including the development of new pharmaceuticals and materials .
Action Environment
The action of 4-(Cyclopropylmethyl)phenylboronic acid is influenced by various environmental factors. For instance, the SM cross-coupling reaction is known to be exceptionally mild and tolerant to functional groups . This suggests that the compound can act effectively in a variety of chemical environments. Like all chemical reactions, the efficacy and stability of the compound’s action will be influenced by factors such as temperature, ph, and the presence of other chemicals .
Safety and Hazards
Future Directions
Boronic acids, including “4-(Cyclopropylmethyl)phenylboronic acid”, continue to find new applications in various fields. For instance, they are being used in the development of new sensing systems , and in the synthesis of functional dyes . Their role in organic synthesis, catalysis, and materials engineering is expected to expand in the future .
properties
IUPAC Name |
[4-(cyclopropylmethyl)phenyl]boronic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO2/c12-11(13)10-5-3-9(4-6-10)7-8-1-2-8/h3-6,8,12-13H,1-2,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNCAWULSVDPOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CC2CC2)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclopropylmethyl)phenylboronic acid | |
CAS RN |
179251-29-7 | |
Record name | [4-(cyclopropylmethyl)phenyl]boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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